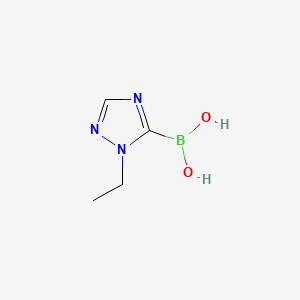![molecular formula C8H16ClNO B13464198 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest due to its synthetic and pharmacological potential, making it a valuable compound in the field of drug discovery and medicinal chemistry .
Méthodes De Préparation
The synthesis of 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. One synthetic route involves the reduction of 2-azabicyclo[3.2.1]octadiene using lithium aluminum hydride (LiAlH4) followed by hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often use reagents like LiAlH4 or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s pharmacological potential is being explored for the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is crucial for its binding to biological targets. It may act on receptors or enzymes, modulating their activity and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have significant biological activities.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound is used in early discovery research and has a similar bicyclic structure.
3-oxa-8-azabicyclo[3.2.1]octane hydrochloride: Another structurally related compound with applications in medicinal chemistry.
The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
6-methoxy-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-8-3-6-2-7(8)5-9-4-6;/h6-9H,2-5H2,1H3;1H |
Clé InChI |
WBLXWNVRCYBQHE-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2CC1CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




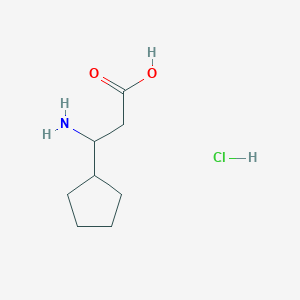
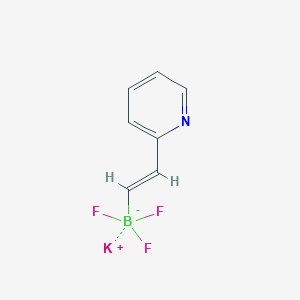
![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)
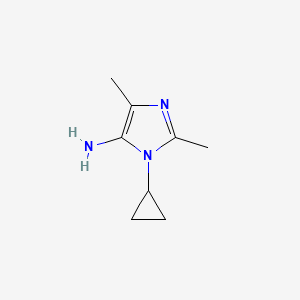
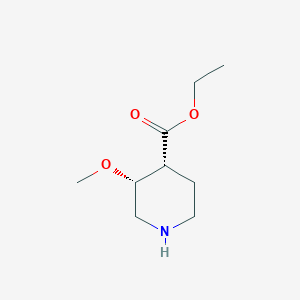
![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)
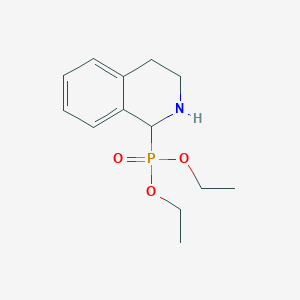
![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
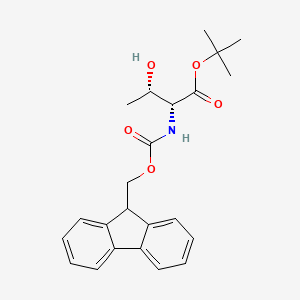

![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)
